Boc-hocys(bzl)-OH
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Description
Boc-hocys(bzl)-OH, also known as 2,2,2-trifluoro-N-(tert-butyldimethylsilyl)acetohydroxamic acid, is a versatile and widely used reagent in synthetic organic chemistry. It is a powerful and selective synthetic reagent used to introduce a trifluoromethyl group into a variety of molecules. This reagent has been used in a variety of applications, including drug synthesis, peptide synthesis, and other organic transformations.
Scientific Research Applications
1. Solid-Phase Peptide Synthesis (SPPS)
Boc/Bzl chemistry, including compounds like Boc-hocys(bzl)-OH, is vital in solid-phase peptide synthesis (SPPS). This method is widely used for peptide production in pharmaceuticals and basic research. It offers advantages like reliable synthesis of long and complex polypeptides and ease of producing C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).
2. Fluorescent Probe Synthesis for HOCl Detection
Boc-hocys(bzl)-OH related processes are used in synthesizing fluorescent probes like BODIPY-derived BClO for detecting hypochlorous acid (HOCl) in live cells. This probe can detect endogenous HOCl generated by macrophages and discriminate cancer cell lines based on HOCl production (Zhu et al., 2018).
3. Development of Thermosetting Resins
Compounds involving Boc-hocys(bzl)-OH are employed in synthesizing highly cross-linked thermosetting resins like Benzocyclobutene- (BCB-) functionalized benzoxazine. These resins demonstrate high storage moduli and are useful in applications requiring thermal stability (Cheng et al., 2012).
properties
IUPAC Name |
(2S)-4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRILZGPVJXKH-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172013 |
Source
|
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-hocys(bzl)-OH | |
CAS RN |
16947-99-2 |
Source
|
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16947-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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